N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride
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Overview
Description
N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride: is an organic compound that features a bromophenyl group attached to a hydrazonoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride typically involves the reaction of 4-bromoaniline with a suitable acyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, 4-bromoaniline can be reacted with acetyl chloride in the presence of a base to form the intermediate, which is then further reacted with hydrazine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: The compound has shown potential in biological applications, including antimicrobial and anticancer activities. It is used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound has similar structural features and exhibits comparable biological activities.
N-(4-Bromophenyl)sulfonylbenzoyl-L-valine: Another compound with a bromophenyl group, used in antimicrobial and anticancer research.
Uniqueness: N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride is unique due to its specific hydrazonoyl chloride moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1Z)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O/c15-11-6-8-12(9-7-11)17-18-14(16)13(19)10-4-2-1-3-5-10/h1-9,17H/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMKMEYLBCKTBP-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)Br)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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